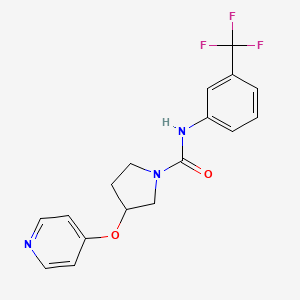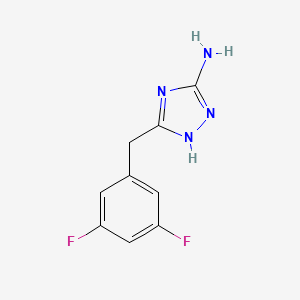![molecular formula C20H23N3O5S B2685260 N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941983-73-9](/img/structure/B2685260.png)
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Remote Sulfonylation of Aminoquinolines
The study by Xia et al. (2016) highlights the efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position. This process generates environmentally benign byproducts and utilizes stable sodium sulfinates as sulfide sources. The method offers an environmentally friendly approach to synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, showcasing the compound's potential in green chemistry applications Xia et al., 2016.
Glycine-Site NMDA and AMPA Antagonists
Research by Hays et al. (1993) presents N-phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihyro-3-oxo-2-quinoxalinecarboxamide as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. This study contributes to the understanding of these compounds' roles in neurological processes and their potential as therapeutic agents Hays et al., 1993.
Diuretic Properties and Hypertension Remedy
Shishkina et al. (2018) explore the strong diuretic properties of 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, C19H16N2O4. This compound is identified as a potential new remedy for hypertension, with its polymorphic modifications offering insights into its physical and chemical properties Shishkina et al., 2018.
Antimicrobial Activity of Quinoxaline Derivatives
The study by Mohsen et al. (2014) focuses on the synthesis and biological evaluation of quinoxaline derivatives bearing the amide moiety for antimicrobial activity. This research emphasizes the compound's potential in developing new antimicrobial agents, showing significant activity against specific Candida strains Mohsen et al., 2014.
PI3K Inhibitors and Anticancer Agents
Shao et al. (2014) discuss the discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents. This study provides insights into the design and synthesis of novel structures based on bioisostere, offering a promising avenue for cancer therapy Shao et al., 2014.
作用機序
Target of Action
The primary target of N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .
Mode of Action
N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent, suggesting that the compound may bind to the enzyme in a manner that is either irreversible or slowly reversible .
Biochemical Pathways
By inhibiting FAAH, N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide affects the endocannabinoid system . This system includes endogenous ligands such as anandamide and 2-arachidonoylglycerol, which regulate the release of neurotransmitters . The inhibition of FAAH leads to an increase in the levels of these endocannabinoids, thereby enhancing their effects .
Pharmacokinetics
The compound’s molecular weight of 2703263 suggests that it may have favorable absorption and distribution properties
Result of Action
The inhibition of FAAH by N1-(3-methoxybenzyl)-N2-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide results in increased levels of endocannabinoids . This can lead to various molecular and cellular effects, including analgesic, anti-inflammatory, and neuroprotective effects . These effects are due to the role of endocannabinoids in modulating the release of neurotransmitters .
特性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-28-17-7-3-5-14(11-17)13-21-19(24)20(25)22-16-9-8-15-6-4-10-23(18(15)12-16)29(2,26)27/h3,5,7-9,11-12H,4,6,10,13H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOOAOWZHVBSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)

![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)



![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)



![N-({1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B2685196.png)

![N-(4-fluorobenzyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2685198.png)
![ethyl 3-(2-chlorophenyl)-3-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B2685200.png)